REACTION_CXSMILES
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[CH3:1][NH:2][C:3]([NH:5][CH3:6])=[O:4].C(O[C:11](=[O:13])[CH3:12])(=O)C.N1C=CC=[CH:16][CH:15]=1>CN(C1C=CN=CC=1)C>[CH3:1][N:2]1[C:15]([CH3:16])=[CH:12][C:11](=[O:13])[N:5]([CH3:6])[C:3]1=[O:4]
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Name
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|
Quantity
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72.1 g
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Type
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reactant
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Smiles
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CNC(=O)NC
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Name
|
|
Quantity
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300 mL
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Type
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reactant
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Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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100 g
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Type
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catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
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Name
|
|
Quantity
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255 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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to stir at RT for 3 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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On complete addition the reaction mixture
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Type
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CUSTOM
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Details
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After this time, the volatiles were removed under reduced pressure
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Type
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CUSTOM
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Details
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to afford a viscous orange pyridine solution, which
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Type
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WAIT
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Details
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The mixture was stored at 0-4° C. for 7 days
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Duration
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7 d
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Type
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FILTRATION
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Details
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The resulting crystalline solid was filtered under reduced pressure
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Type
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WASH
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Details
|
washed with diethyl ether
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Type
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CUSTOM
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Details
|
dried
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |